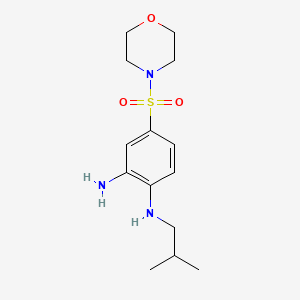
1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine is a derivative of benzene-1,2-diamine, which is a class of compounds that have been studied for various applications, including their electrochemical properties and potential use in liquid crystal technology. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies on similar compounds.
Synthesis Analysis
The synthesis of related compounds, such as 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, has been achieved through the anodic oxidation of 2-aminodiphenylamine in a water/ethanol mixture with sulfinic acids as nucleophiles. This process utilizes controlled-potential and constant current techniques, avoiding the use of toxic reagents and producing high yields of the desired products . Although the specific synthesis of 1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine is not detailed, similar methodologies could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of compounds in the benzene-1,2-diamine family can be characterized using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . These methods provide information on the molecular conformation, bond angles, bond lengths, and electronic properties such as the HOMO-LUMO energy gap, electronegativity, and Mulliken charges . X-ray diffraction can also be used to determine the conformation of the sulfonyl group and the orientation of the nitrogen atom within the morpholine ring .
Chemical Reactions Analysis
The benzene-1,2-diamine derivatives can act as Michael acceptors in reactions, as indicated by the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamines . The reactivity of the specific compound 1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine can be inferred to be similar, with potential applications in further synthetic transformations.
Physical and Chemical Properties Analysis
The physical properties of benzene-1,2-diamine derivatives, such as transition temperatures and mesophase behavior, can be studied using differential scanning calorimetry and polarizing microscopy. These compounds have been found to exhibit smectogenic properties, with both tilted and non-tilted molecular orientations in their smectic phases . The chemical properties, such as the barrier to ring inversion in morpholine derivatives, can be influenced by the degree of conjugation and electron-withdrawing power of substituents, as studied by variable-temperature (1)H NMR spectroscopy .
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
A study reports the concise synthesis of C-substituted morpholines and other heterocycles, demonstrating the utility of 1,2- or 1,3-amino alcohol/diamine reactions with specific sulfonium salts. This approach yields moderate to excellent outcomes, highlighting the method's effectiveness for creating morpholine-based structures under ambient conditions without the need for anhydrous solvents (Matlock et al., 2015).
Electrochemical Synthesis
Another study focuses on the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, offering a mild and regioselective protocol. The process involves the anodic oxidation of 2-aminodiphenylamine, utilizing sulfinic acids as nucleophiles, highlighting a green chemistry approach by avoiding toxic reagents and using water/ethanol mixtures (Sharafi-kolkeshvandi et al., 2016).
Annulation Agent for Heterocyclic Compounds
Research on bromoethylsulfonium salt as an effective annulation agent reveals its potential in synthesizing 1,4-heterocyclic compounds, including morpholines and benzoxazepines. This method stands out for its simplicity and broad applicability to various nitrogen substituents, offering a straightforward route to heterocycles (Yar et al., 2009).
Molecular Structure Studies
Investigations into the molecular structures of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene provide insights into the spatial arrangements and reactivities of these compounds. The studies reveal how morpholine rings interact with the benzene ring, offering a foundation for understanding the behavior of similar structures in polymer studies (Kovalevsky et al., 1998).
Fluorescent Receptor for Metal Ions
Research into fluorescent receptors based on benzene-1,2-diamine structures for the detection of Ni2+ and Cu2+ ions showcases the application of these compounds in environmental monitoring and chemical sensing. This highlights the versatility of 1,2-diamine derivatives in designing sensitive and selective chemosensors for metal ion detection (Pawar et al., 2015).
Dynamic NMR Spectroscopy
A dynamic NMR spectroscopic study on the ring inversion in N-sulfonyl morpholines investigates the effects of exocyclic conjugation on the morpholine ring's inversion. This research contributes to a deeper understanding of the structural dynamics of N-sulfonyl morpholines, relevant in pharmaceuticals and materials science (Modarresi-Alam et al., 2009).
Eigenschaften
IUPAC Name |
1-N-(2-methylpropyl)-4-morpholin-4-ylsulfonylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-11(2)10-16-14-4-3-12(9-13(14)15)21(18,19)17-5-7-20-8-6-17/h3-4,9,11,16H,5-8,10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKINEYBHSHYABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-(2-methylpropyl)-4-(morpholine-4-sulfonyl)benzene-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

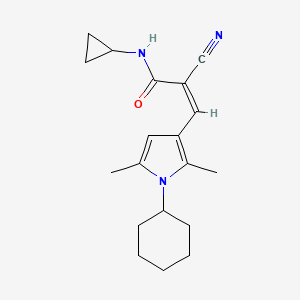
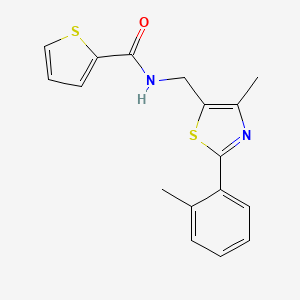
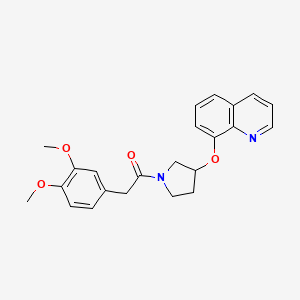
![2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2524948.png)
![3-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2524952.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2524953.png)
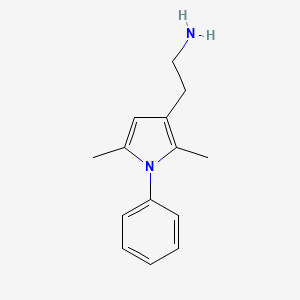
![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2524959.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2524962.png)
![Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2524963.png)
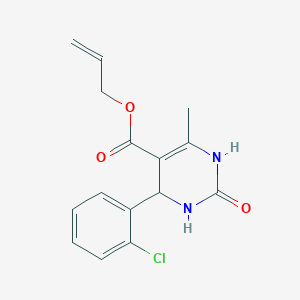
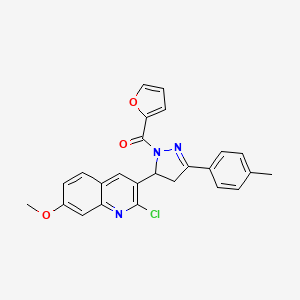
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2524966.png)
![2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene](/img/structure/B2524967.png)